molecular formula C15H22N2O3 B7984997 [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7984997
M. Wt: 278.35 g/mol
InChI Key: MKKLGXKQIBLBPW-AWEZNQCLSA-N
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Description

The compound [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a chiral carbamate derivative featuring a piperidine ring substituted with a 2-hydroxyethyl group at the 1-position and a benzyl carbamate moiety at the 3-position.

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-10-9-17-8-4-7-14(11-17)16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKLGXKQIBLBPW-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CCO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization of Piperidine Precursors

This approach begins with (S)-piperidin-3-amine, which undergoes sequential modifications to introduce the hydroxyethyl and carbamate groups.

  • N-Alkylation with 2-Bromoethanol :
    The amine group of (S)-piperidin-3-amine reacts with 2-bromoethanol in the presence of a base such as potassium carbonate (K₂CO₃) to form (S)-1-(2-hydroxyethyl)piperidin-3-amine. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 60–70°C for 12–16 hours, achieving yields of 85–90%.

  • Carbamate Formation via Benzyl Chloroformate :
    The secondary amine is then treated with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This step employs a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) to scavenge HCl, yielding the target compound with >95% purity after recrystallization.

Key Data Table: Stepwise Synthesis Conditions

StepReagents/ConditionsYieldPurity
N-Alkylation2-Bromoethanol, K₂CO₃, THF, 70°C, 16 hrs88%92%
Carbamate FormationCbz-Cl, NaOH, H₂O/DCM, 0°C, 2 hrs91%95%

One-Pot Tandem Reactions

To streamline synthesis, recent methods combine alkylation and carbamate formation in a single vessel. A catalytic system using palladium(II) acetate and 1,2-bis(diphenylphosphino)ethane (dppe) enables sequential C–N bond formation and esterification. This method reduces purification steps and improves overall yield (78–82%) but requires stringent temperature control to prevent racemization.

Stereochemical Control and Resolution

The (S)-configuration is critical for biological activity. Two strategies ensure enantiomeric purity:

Asymmetric Synthesis

Chiral catalysts such as BINAP-ruthenium complexes facilitate enantioselective hydrogenation of intermediate imines. For example, hydrogenating (R)-3-nitropiperidine derivatives with a Ru-(S)-BINAP catalyst achieves 98% enantiomeric excess (ee).

Kinetic Resolution

Enzymatic resolution using lipase B from Candida antarctica selectively hydrolyzes the (R)-enantiomer of racemic intermediates. This method, while effective (ee >99%), suffers from lower yields (50–60%) due to incomplete conversion.

Industrial-Scale Production

Continuous Flow Reactors

Adoption of continuous flow systems enhances scalability and safety. Key advantages include:

  • Precise Temperature Control : Minimizes side reactions (e.g., over-alkylation).

  • In-Line Purification : Integrated scavenger columns remove excess reagents, improving throughput.

A pilot-scale study reported a 30% reduction in production costs compared to batch methods.

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis using ball mills has emerged as a sustainable alternative. Reactions between (S)-piperidin-3-amine and benzyl chloroformate in the absence of solvents achieve 80% yield with minimal waste.

Analytical Characterization

Critical quality control measures include:

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) resolve enantiomers (ee ≥98%).

  • X-ray Crystallography : Confirms absolute configuration via single-crystal analysis.

  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (m/z 279.16 [M+H]⁺).

Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Racemization during synthesisUse aprotic solvents (e.g., DMF) and low temperatures
Carbamate hydrolysisAnhydrous conditions and molecular sieves
Impurity from diastereomersRecrystallization with hexane/ethyl acetate

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester moiety can be reduced to form the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the benzyl ester group.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester may exhibit several significant biological activities:

  • Antimicrobial Properties : The compound shows potential effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.
  • Cytotoxic Effects : In vitro studies indicate possible cytotoxicity against cancer cell lines, pointing to its potential use in oncology .
  • Neuroprotective Effects : Similar compounds have demonstrated promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(2-Hydroxyethyl)piperidin-3-yl carbamateHydroxyethyl group, piperidine ringLacks the benzyl ester functionality
N-benzyl-N-(2-hydroxyethyl)carbamateCarbamate structureDifferent nitrogen substitution
(S)-1-(2-Hydroxypropyl)piperidin-3-yl carbamateHydroxypropyl instead of hydroxyethylVariability in side chain affects activity

The uniqueness of this compound lies in its specific combination of functional groups that may enhance solubility and bioactivity compared to these similar compounds .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of various carbamate derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays were conducted to assess the cytotoxic effects of this compound on several cancer cell lines. The compound showed promising results, with IC50 values indicating effective growth inhibition, warranting further exploration into its mechanism of action .

Case Study 3: Neuroprotective Potential

Research into the neuroprotective effects of similar compounds highlighted the potential of this compound in mitigating oxidative stress-induced neuronal damage. This suggests a possible therapeutic application for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the carbamic acid benzyl ester moiety can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Carbamate Group

a) Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353987-40-2)
  • Structure : Replaces the benzyl carbamate with an ethyl group.
  • Molecular Formula : C17H26N2O3 vs. C15H22N2O3 (target compound).
  • Ethyl carbamates are historically associated with carcinogenicity (e.g., urethane), necessitating caution in therapeutic applications .
b) Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1354019-57-0)
  • Structure : Cyclopropyl substituent replaces benzyl.
  • Molecular Weight : 318.42 g/mol vs. 306.41 g/mol (target compound).
  • Impact: The cyclopropyl group introduces ring strain and increased rigidity, which may alter binding kinetics or metabolic stability.

Variations in Heterocyclic Core

a) Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 122021-01-6)
  • Structure : Piperidine replaced with pyrrolidine (5-membered ring).
  • Molecular Formula : C16H24N2O3 vs. C15H22N2O3 (target compound).
  • However, conformational flexibility differences could affect pharmacokinetics .
b) [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 1354001-63-0)
  • Structure : R-enantiomer of the pyrrolidine analog.
  • Impact : Stereochemical inversion (R-configuration) may diminish or abolish activity observed in the S-enantiomer, underscoring the importance of chirality in drug design .

Pharmacological and Toxicological Insights

  • Physostigmine-like Activity : Benzyl carbamates exhibit stronger miotic and intestinal peristalsis stimulation compared to ethyl or phenyl derivatives, as seen in early studies on carbamate esters .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (Target) C15H22N2O3 306.41 Benzyl carbamate High lipophilicity; S-configuration critical for activity
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester C17H26N2O3 306.41 Ethyl carbamate Potential carcinogenicity concerns
Cyclopropyl analog (CAS 1354019-57-0) C18H24N2O3 318.42 Cyclopropyl carbamate Increased rigidity; limited activity data
Ethyl-pyrrolidin-3-yl analog (CAS 122021-01-6) C16H24N2O3 292.38 Pyrrolidine core Enhanced conformational flexibility; unconfirmed bioactivity
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester C14H20N2O3 264.33 R-enantiomer Likely reduced activity compared to S-enantiomer

Research Findings and Implications

  • Synthetic Yields : Target compound analogs are synthesized via reductive amination or coupling reactions, with yields ranging from 6% to 86% depending on substituents .
  • Biological Activity : Benzyl carbamates demonstrate superior physostigmine-like activity (e.g., intestinal peristalsis stimulation) over ethyl or phenyl derivatives, aligning with historical pharmacological data .
  • Safety: The absence of carcinogenic metabolites in benzyl carbamates (vs. ethyl carbamates) positions them as safer leads for therapeutic exploration .

Biological Activity

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a synthetic compound that belongs to the class of carbamate derivatives. Its structure features a piperidine ring, a hydroxyethyl group, and a benzyl ester moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and neuroprotective properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O3, with a molecular weight of approximately 306.406 g/mol. The presence of the hydroxyethyl group enhances solubility and may influence biological interactions.

1. Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. Research has shown that piperidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism may involve apoptosis induction and inhibition of cell proliferation.

Cell Line IC50 (µM) Reference
FaDu (hypopharyngeal)20
HeLa (cervical)25
MCF-7 (breast)30

3. Neuroprotective Effects

Research indicates that piperidine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's. The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline.

Enzyme Inhibition (%) Reference
Acetylcholinesterase65
Butyrylcholinesterase55

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Direct Carbamation : Reaction of piperidine with benzyl isocyanate followed by hydroxyethylation.
  • Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of carbamate linkages.

Each method can be optimized for yield and purity depending on the desired application.

Case Studies

Several studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Cancer Therapy : A study demonstrated that a related piperidine derivative showed improved cytotoxicity in FaDu cells compared to standard treatments like bleomycin .
  • Neurodegenerative Disease Models : Compounds with similar structures have been tested in animal models for Alzheimer's disease, showing promise in reducing amyloid-beta plaque formation .

Q & A

Basic: What synthetic methodologies are recommended for preparing [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester, and how can reaction efficiency be optimized?

Answer:
The synthesis of benzyl esters typically involves coupling a carboxylic acid or activated intermediate with benzyl alcohol derivatives. A validated approach uses 2-benzyloxypyridine as a benzylating agent under mild conditions (e.g., room temperature, inert atmosphere) to minimize side reactions . For stereochemical integrity, protect the hydroxyethyl group on the piperidine ring with a temporary protecting group (e.g., tert-butoxycarbonyl, Boc) before introducing the carbamate moiety. Post-synthesis, deprotection under acidic conditions (e.g., TFA) ensures retention of the (S)-configuration. Optimization strategies include:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate high-purity product.

Basic: What analytical techniques are most reliable for confirming stereochemical purity and structural integrity?

Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Monitor retention times against a racemic standard .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra for diastereotopic proton splitting (e.g., piperidine ring protons) and coupling constants to confirm stereochemistry .
  • Optical Rotation : Compare the measured [α]D_D value with literature data for the (S)-enantiomer.
  • HRMS : Validate molecular formula via high-resolution mass spectrometry (e.g., ESI-HRMS) .

Advanced: How can researchers resolve discrepancies in purity assessments between HPLC and LC-MS data?

Answer:
Discrepancies often arise from co-eluting impurities or matrix effects. To address this:

  • Column Selectivity : Test orthogonal columns (e.g., C18 vs. phenyl-hexyl) to separate co-eluting species .
  • Ionization Suppression (LC-MS) : Add internal standards (e.g., deuterated analogs) to correct for matrix effects.
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products that may interfere with analysis .
  • Cross-Validation : Combine data from multiple techniques (e.g., NMR, FT-IR) to confirm purity .

Advanced: What experimental strategies evaluate the compound’s stability under varying pH and temperature conditions for long-term storage?

Answer:

  • pH Stability : Prepare buffered solutions (pH 1–12) and incubate at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 1, 3, 7 days). Acidic conditions may hydrolyze the carbamate bond, while basic conditions could cleave the benzyl ester .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at -20°C (short-term) or -80°C (long-term) in amber vials to prevent photodegradation .
  • Lyophilization : For aqueous solutions, lyophilize the compound to enhance shelf-life .

Basic: What safety precautions are critical during handling and disposal?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous wash-downs to prevent environmental contamination .
  • Waste Disposal : Collect waste in sealed containers labeled "organic carbamates" and coordinate with certified waste management services .

Advanced: How can this compound serve as a building block in palladium-catalyzed cross-coupling reactions?

Answer:
The benzyl ester group can act as a directing group or temporary protecting moiety in transition-metal catalysis. For example:

  • Heck Reaction : The piperidine nitrogen can coordinate Pd catalysts to facilitate aryl-aryl bond formation. Use Pd(OAc)₂/XPhos as a catalytic system in DMF at 80°C .
  • Suzuki-Miyaura Coupling : Replace the benzyl ester with a boronate ester post-reaction. Monitor coupling efficiency via 11^{11}B NMR .
  • Post-Functionalization : Cleave the benzyl ester via hydrogenolysis (H₂/Pd-C) to expose free carboxylic acids for further derivatization .

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